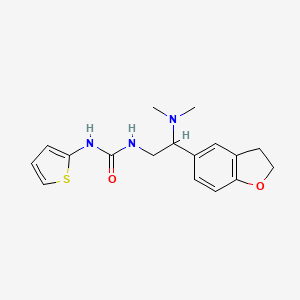

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Description

This compound is a urea derivative featuring a 2,3-dihydrobenzofuran moiety linked via a dimethylaminoethyl chain to a thiophen-2-yl group.

Properties

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-20(2)14(11-18-17(21)19-16-4-3-9-23-16)12-5-6-15-13(10-12)7-8-22-15/h3-6,9-10,14H,7-8,11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZNOUCREXWTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a derivative of thiourea and benzofuran, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure comprises a benzofuran moiety, a thiophene ring, and a urea functional group, which contribute to its biological activity.

Anticancer Activity

Research indicates that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. In a study evaluating a related compound's antitumor activity, it demonstrated GI50 values ranging from 1.7 μM to 28.7 μM across different cancer types including breast and lung cancer cell lines .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| OVCAR-4 (Ovarian) | 25.9 |

| MDA-MB-435 (Breast) | 15.1 |

Antimicrobial Properties

Compounds containing thiourea and benzofuran structures have been noted for their antimicrobial activities. They exhibit broad-spectrum effects against bacteria and fungi, making them valuable in developing new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of various enzymes. For example, related compounds have been shown to inhibit GSK-3β activity significantly at low concentrations (IC50 = 140 nM), suggesting that the compound may modulate important signaling pathways in cells .

The biological activities of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The urea functional group allows for hydrogen bonding with biological targets, enhancing binding affinity.

- Structural Similarity : The presence of benzofuran and thiophene rings may facilitate interactions with specific receptors or enzymes involved in disease processes.

- Cellular Uptake : The dimethylamino group may enhance solubility and cellular uptake, increasing bioavailability.

Study on Antitumor Activity

In a comparative study involving multiple urea derivatives, the compound was evaluated for its cytotoxic effects on human cancer cell lines. It was found to possess selective cytotoxicity against certain cancer types while exhibiting lower toxicity towards normal cells .

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of similar compounds demonstrated that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antibiotics based on this structural framework .

Comparison with Similar Compounds

Structural Analogs with Dihydrobenzofuran Moieties

- Structure : Contains a 2,3-dihydrobenzofuran group linked to a pyrrolidineacetamide chain.

- Key Differences : Darifenacin lacks the urea backbone and thiophene substituent but shares the dihydrobenzofuran scaffold.

- Relevance : The dihydrobenzofuran group in Darifenacin is associated with enhanced metabolic stability and muscarinic receptor antagonism . This suggests that the dihydrobenzofuran moiety in the target compound may similarly influence pharmacokinetics or receptor selectivity.

- Structure: A pyridine- and morpholino-substituted urea derivative (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride).

- Key Differences: Replaces dihydrobenzofuran with pyridine and introduces a trifluoromethyl-morpholino group.

- Relevance : M64HCl is a FAK activator with demonstrated water solubility due to its hydrochloride salt formulation. This highlights the importance of salt forms (e.g., HCl) in improving solubility for urea derivatives .

Urea/Thiourea Derivatives with Heterocyclic Substituents

Tetrahydrobenzo[b]thiophene Ureas ():

- Examples: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.

- Key Differences : These compounds feature saturated tetrahydrobenzo[b]thiophene cores instead of dihydrobenzofuran.

- Examples: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea.

- Key Differences : Thiourea (C=S) vs. urea (C=O) backbones; naphthyl substituents instead of thiophene.

- Relevance : Ureas generally exhibit higher polarity and hydrogen-bonding capacity than thioureas, which could enhance solubility but reduce membrane permeability .

Compounds with Dimethylaminoethyl Chains

Sumatriptan Succinate Derivatives ():

- Structure: Include dimethylaminoethyl groups attached to indole or oxazolidinone scaffolds.

- Key Differences : Lack urea or dihydrobenzofuran moieties.

Data Table: Structural and Functional Comparison

Key Insights and Implications

- Dihydrobenzofuran vs. Benzothiophene : The dihydrobenzofuran group may offer superior metabolic stability compared to saturated benzothiophenes .

- Urea vs. Thiourea Backbones : Ureas are more hydrophilic, which could enhance solubility but require salt forms (e.g., HCl) for optimal bioavailability, as seen in M64HCl .

- Thiophene vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.